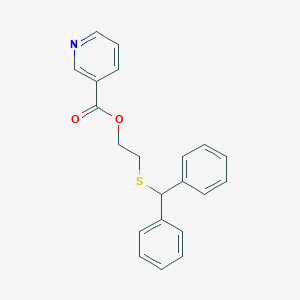
2-((Diphenylmethyl)thio)ethyl nicotinate
Description
Properties
CAS No. |
101952-60-7 |
|---|---|
Molecular Formula |
C21H19NO2S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-benzhydrylsulfanylethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C21H19NO2S/c23-21(19-12-7-13-22-16-19)24-14-15-25-20(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-13,16,20H,14-15H2 |
InChI Key |
GWKVFEMBJSLBIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCCOC(=O)C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SCCOC(=O)C3=CN=CC=C3 |
Other CAS No. |
101952-60-7 |
Synonyms |
2-[(Diphenylmethyl)thio]ethyl=nicotinate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Ethyl Nicotinate Derivatives
a. Ethyl 2-[2-(Aminocarbonyl)-4-chlorophenoxy]nicotinate (CAS 20209-79-4)
- Structure: Incorporates a 4-chlorophenoxy group and an aminocarbonyl substituent at the pyridine ring’s 2-position.
- Key Differences: Unlike the diphenylmethylthio group in the target compound, this derivative has a chlorophenoxy-amide hybrid structure.
b. Ethyl 2-(Difluoromethyl)-6-(4-fluorophenyl)nicotinate (CAS 6690-42-2)
- Structure : Features a difluoromethyl group at the 2-position and a 4-fluorophenyl group at the 6-position.
- Key Differences : Fluorine substituents increase metabolic stability and lipophilicity compared to the diphenylmethylthio group, which may affect pharmacokinetic properties in pharmaceutical applications .
c. 2-Bis(4-chlorophenoxy)-ethyl Nicotinate (Patent: US3786060)
- Structure: Contains two 4-chlorophenoxy groups attached to the ethyl chain.
- Key Differences: The chlorophenoxy groups introduce steric bulk and electron-withdrawing effects, contrasting with the sulfur-linked diphenylmethyl group in the target compound .
Thioether-Containing Nicotinate/Nicotinamide Analogues
a. 2-[(4-Methylphenyl)thio]nicotinamide (CAS 175135-83-8)
- Structure : A nicotinamide derivative with a 4-methylphenylthio group at the 2-position.
- Key Differences: The amide (-CONH₂) replaces the ester (-COOEt) group, altering hydrogen-bonding capacity and solubility.
b. 2-[(Diphenylmethyl)thio]acetamide (CAS 68524-30-1)
- Structure : An acetamide derivative with a diphenylmethylthio group.
- Key Differences: The absence of the nicotinate core distinguishes this compound, limiting direct comparison.
Heterocyclic and Salt Derivatives
a. Methyl 2-(1,4-Diazepan-1-yl)nicotinate (CAS 1227170-11-7)
- Structure : Includes a 1,4-diazepane ring fused to the pyridine core.
- Key Differences : The diazepane ring introduces basicity and conformational flexibility, contrasting with the rigid diphenylmethylthioethyl chain in the target compound. This structural variation may influence biological activity .
b. 2-(4-Piperidinyl)ethyl Nicotinate Hydrochloride (CAS 1219981-10-8)
- Structure : A piperidine-containing ethyl nicotinate salt.
- Key Differences : The hydrochloride salt enhances water solubility, while the piperidinyl group introduces alkalinity, differing from the neutral diphenylmethylthioethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


